molecular formula C10H11ClO3 B8613167 Methyl 2-(4-chlorophenyl)-3-hydroxypropanoate

Methyl 2-(4-chlorophenyl)-3-hydroxypropanoate

Cat. No.: B8613167
M. Wt: 214.64 g/mol
InChI Key: ONPMJUVYTHGPDW-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-3-hydroxypropanoate is a useful research compound. Its molecular formula is C10H11ClO3 and its molecular weight is 214.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C10H11ClO3/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3

InChI Key

ONPMJUVYTHGPDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CO)C1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 2-(4-chlorophenyl)acetate (36.7 g, 199 mmol) and paraformaldehyde (6.27 g, 209 mmol) were dissolved/suspended in DMSO (400 mL) and treated with NaOMe (537 mg, 9.94 mmol). The mixture was allowed to stir at room temperature for 2 hours to completion by thin layer chromatography (“TLC”) analysis of the crude. The reaction was poured into ice-cold water (700 mL; white emulsion) and neutralized with the addition of 1M HCl solution. The aqueous layer was extracted with ethyl acetate (3×), and the organics were combined. The organic layer was washed with water (2×), brine (1×), separated, dried over MgSO4, filtered, and concentrated in vacuo to afford the crude product as an oil. The residue was loaded onto a large fritted filtered with silica gel and eluted with 9:1 hexanes:ethyl acetate until the starting material/olefin were collected. The plug was then eluted with 1:1 hexanes:ethyl acetate until the pure desired product was eluted completely. The concentrated pure fractions yielded methyl 2-(4-chlorophenyl)-3-hydroxypropanoate as an oil (39.4 g, 92%).
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
6.27 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
700 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Name
NaOMe
Quantity
537 mg
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

A stirring solution of methyl 2-(4-chlorophenyl)acetate (36.7 g, 199 mmol) (From Example 1, Step 1) and paraformaldehyde (6.27 g, 209 mmol) in DMSO (400 mL) was treated with sodium methoxide (537 mg, 9.94 mmol) at room temperature. The mixture was allowed to stir for two hours to completion and then poured into ice-cold water (700 mL) forming a white emulsion. The quench was neutralized with the addition of 1M HCl solution, and the aqueous was extracted with ethyl acetate (3×). The combined organic portions were washed with water (2×), then brine, dried over MgSO4, and concentrated in vacuo. The residue was filtered through a plug of silica gel eluted stepwise with 9:1 to 1:1 hexanes:ethyl acetate to afford the pure methyl 2-(4-chlorophenyl)-3-hydroxypropanoate (39.4 g, 92%) as a colorless oil. 1H NMR (CDCl3, 400 MHz) δ 7.32 (d, J=8.4 Hz, 2H), 7.21 (d, J=8.4 Hz, 2H), 4.10 (m, 1H), 3.82 (m, 2H), 3.72 (s, 3H), 2.25 (m, 1H).
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
6.27 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
537 mg
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
700 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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